Molecular Weight and Leaving-Group Impact: Chloro vs. Bromo Analog Comparison
The chlorine atom in the target compound produces a molecular weight of 204.60 g/mol, which is 44.45 g/mol lower than the bromo analog 2-bromo-1-(3,4-difluorophenyl)propan-1-one (MW 249.05 g/mol) [1]. This 17.9% lower molecular weight translates to a higher molar yield per unit mass in downstream reactions. The chloride leaving group (pKa of conjugate acid HCl ≈ -7) is a weaker base than bromide (pKa of HBr ≈ -9), resulting in moderately slower SN2 displacement kinetics that can provide greater reaction control in nucleophilic substitutions [2].
| Evidence Dimension | Molecular weight and leaving-group basicity |
|---|---|
| Target Compound Data | MW = 204.60 g/mol; leaving group Cl⁻ (conjugate acid pKa ≈ -7) |
| Comparator Or Baseline | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one: MW = 249.05 g/mol; leaving group Br⁻ (conjugate acid pKa ≈ -9) |
| Quantified Difference | ΔMW = -44.45 g/mol (-17.9%); ΔpKa (conjugate acid) ≈ +2 units (weaker leaving group) |
| Conditions | Computed molecular weights from PubChem; pKa values from standard acid-base tables |
Why This Matters
The lower molecular weight improves atom economy in synthesis, while the moderately less reactive chlorine leaving group enables finer kinetic control in nucleophilic displacement reactions compared to bromine.
- [1] PubChem Compound Summary for CID 4665707, 2-Chloro-1-(3,4-difluorophenyl)propan-1-one, MW 204.60 g/mol. NCBI (2025). View Source
- [2] Chem LibreTexts, 8.5: Leaving Groups—relative leaving group ability correlates with conjugate acid pKa. View Source
